4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole
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Overview
Description
4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole is an organic compound that features a thiazole ring substituted with a chloromethylcyclopropyl group Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a chloromethylcyclopropane derivative with a thioamide in the presence of a base. The reaction conditions often require an inert atmosphere and moderate temperatures to ensure the formation of the thiazole ring without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or amino derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the thiazole ring.
Scientific Research Applications
4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The thiazole ring can also participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole
- 4-([1-(Chloromethyl)cyclopropyl]methyl)-1-methyltriazole
- 4-([1-(Chloromethyl)cyclopropyl]methyl)oxane
Uniqueness
4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethylcyclopropyl group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H10ClNS |
---|---|
Molecular Weight |
187.69 g/mol |
IUPAC Name |
4-[[1-(chloromethyl)cyclopropyl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C8H10ClNS/c9-5-8(1-2-8)3-7-4-11-6-10-7/h4,6H,1-3,5H2 |
InChI Key |
ODIKQQOKCWNHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CSC=N2)CCl |
Origin of Product |
United States |
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